2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Mechanism of Action
It’s also important to note that the compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also greatly influence its bioavailability and efficacy .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and elemental sulfur under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene or thiazole rings .
Scientific Research Applications
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiazole-4-carboxylic acid
- 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Comparison: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .
Properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRMMAFRQYIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868238-00-0 |
Source
|
Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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